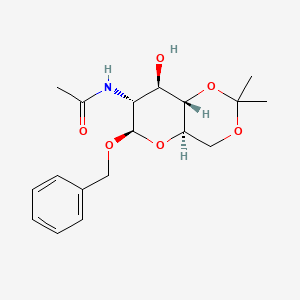
Fenretinide Glucuronide Monosodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fenretinide Glucuronide Monosodium Salt (FGMS) is a novel synthetic compound with a wide range of potential applications in scientific research and medical treatments. FGMS is a derivative of fenretinide, a synthetic retinoid that has been studied for its potential to modulate the activity of various enzymes and proteins involved in cell growth and differentiation. FGMS is synthesized by the condensation of fenretinide with glucuronic acid and sodium monohydrogen phosphate. This compound has been extensively studied for its potential to target and modulate the activity of several enzymes and proteins, making it a promising agent for a variety of therapeutic and diagnostic applications.
作用機序
The mechanism of action of Fenretinide Glucuronide Monosodium Salt is thought to involve the binding of the compound to a specific retinoid receptor, which then initiates a cascade of events that leads to the modulation of various enzymes and proteins involved in cell growth and differentiation. Specifically, Fenretinide Glucuronide Monosodium Salt is thought to bind to retinoic acid receptor gamma (RAR-γ), a nuclear receptor that is involved in the regulation of gene expression. Upon binding to RAR-γ, Fenretinide Glucuronide Monosodium Salt is thought to activate a series of signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways, which ultimately leads to the modulation of various enzymes and proteins involved in cell growth and differentiation.
Biochemical and Physiological Effects
Fenretinide Glucuronide Monosodium Salt has been studied for its potential to modulate the activity of various enzymes and proteins involved in cell growth and differentiation. Specifically, Fenretinide Glucuronide Monosodium Salt has been shown to modulate the activity of several enzymes involved in cell proliferation, apoptosis, and invasion. It has also been shown to modulate the activity of several transcription factors involved in gene expression and to modulate the activity of various proteins involved in inflammation and immune responses.
実験室実験の利点と制限
The main advantage of Fenretinide Glucuronide Monosodium Salt for lab experiments is its ability to modulate the activity of various enzymes and proteins involved in cell growth and differentiation. This makes it a promising agent for a variety of therapeutic and diagnostic applications. However, there are some limitations that should be considered when using Fenretinide Glucuronide Monosodium Salt for lab experiments. For example, the compound is unstable and can be degraded by light and heat. In addition, the compound is highly toxic and should be handled with caution.
将来の方向性
The potential of Fenretinide Glucuronide Monosodium Salt for therapeutic and diagnostic applications has yet to be fully explored. Future studies should focus on identifying the exact mechanism of action of Fenretinide Glucuronide Monosodium Salt and its potential to modulate the activity of various enzymes and proteins involved in disease processes. In addition, future studies should focus on developing more effective delivery systems for Fenretinide Glucuronide Monosodium Salt, as well as identifying potential drug interactions and side effects. Finally, future studies should focus on identifying potential clinical applications of Fenretinide Glucuronide Monosodium Salt, such as in cancer therapy and the treatment of inflammatory and immune disorders.
合成法
Fenretinide Glucuronide Monosodium Salt is synthesized by a condensation reaction between fenretinide and glucuronic acid in the presence of sodium monohydrogen phosphate. The reaction is carried out in aqueous solution at a pH of 7.0-7.5 and a temperature of 25-30°C. The reaction is catalyzed by a tertiary amine, such as triethylamine, and the product is isolated by precipitation with ethanol. The isolated product is then purified by recrystallization from aqueous ethanol.
科学的研究の応用
Fenretinide Glucuronide Monosodium Salt has been extensively studied for its potential to target and modulate the activity of various enzymes and proteins involved in cell growth and differentiation. It has been used in studies to investigate the effects of retinoid signaling on cancer cell proliferation, apoptosis, and invasion. Fenretinide Glucuronide Monosodium Salt has also been used to study the effects of retinoid signaling on the regulation of gene expression and its potential to modulate the activity of various transcription factors. In addition, Fenretinide Glucuronide Monosodium Salt has been studied for its potential to modulate the activity of various proteins involved in inflammation and immune responses.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fenretinide Glucuronide Monosodium Salt involves the conversion of Fenretinide to Fenretinide Glucuronide, followed by the addition of monosodium salt to the glucuronide.", "Starting Materials": [ "Fenretinide", "Glucuronic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Fenretinide is dissolved in methanol and reacted with glucuronic acid in the presence of sodium hydroxide to form Fenretinide Glucuronide.", "Step 2: The resulting Fenretinide Glucuronide is then purified and dried.", "Step 3: The purified Fenretinide Glucuronide is dissolved in water and monosodium salt is added to the solution.", "Step 4: The resulting Fenretinide Glucuronide Monosodium Salt is then purified and dried." ] } | |
CAS番号 |
76177-99-6 |
製品名 |
Fenretinide Glucuronide Monosodium Salt |
分子式 |
C₃₂H₄₀NNaO₈ |
分子量 |
589.65 |
同義語 |
N-[4-(β-D-Glucopyranuronosyloxy)phenyl]retinamide Monosodium Salt; β-D-Glucopyranosiduronic Acid Retinamide Deriv. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)
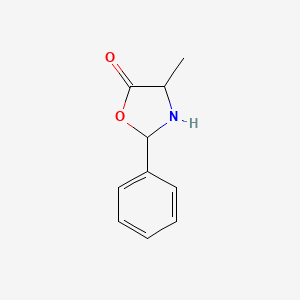
![(2R,3S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3,6-dihydro-2H-pyran-3-ol](/img/structure/B1141803.png)
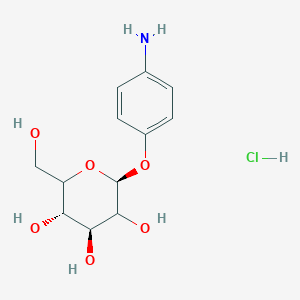
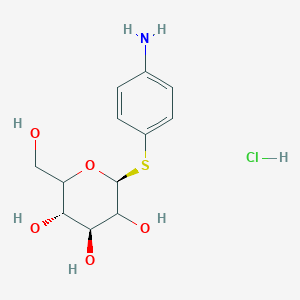
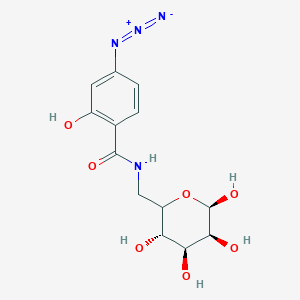
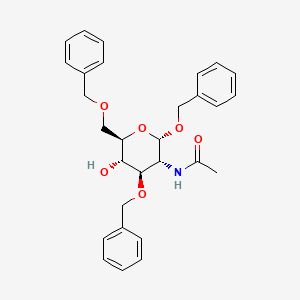
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1141814.png)
